2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
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Description
The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also contains bromine atoms, suggesting that it might be used in reactions as a heavy halogen .
Chemical Reactions Analysis
Furan rings are known to undergo a variety of reactions, including electrophilic substitution and oxidation . The presence of bromine atoms also suggests that this compound could participate in halogen exchange reactions .Scientific Research Applications
Synthesis and Modification of Ligands
- A study described the synthesis of ligands with pendant arms bearing bromo-ester functionalities, highlighting a method to introduce an appended function for potential labeling of biological material. The process involves transformation of bromo to an ester, opening avenues for further functionalization of these scaffolds, which could be relevant for the synthesis or modification of compounds similar to "2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate" (Charbonnière, Weibel, & Ziessel, 2002).
Biochemical Labeling and Fluorescence
- The synthesis of a highly photolabile carbene-generating label that can be readily fixed to biochemical agents was reported. This compound, synthesized starting from 4-bromobenzyl tert-butyldimethylsilyl ether, upon irradiation, generates a carbene, making it a valuable tool for photoaffinity labeling in biological research (Nassal, 1983).
Antioxidant and Anticholinergic Activities
- Bromophenols derived from the synthesis involving bromo and aldehyde functionalities demonstrated significant antioxidant and anticholinergic activities. Such compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, showed potent activities compared to standard antioxidants and cholinergic enzymes, suggesting potential therapeutic applications (Rezai et al., 2018).
Electrocatalytic Carboxylation
- An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to form 6-aminonicotinic acid was developed. This method avoids the use of volatile and toxic solvents and catalysts, highlighting a green chemistry approach that could be applicable for modifications of similar bromo-containing compounds (Feng et al., 2010).
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO4/c15-10-3-1-9(2-4-10)7-17-13(18)8-20-14(19)11-5-6-12(16)21-11/h1-6H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKKLFNEAPPTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(O2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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